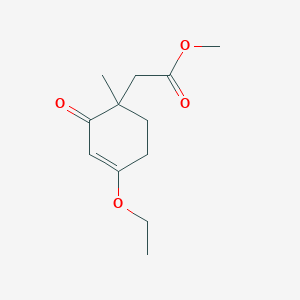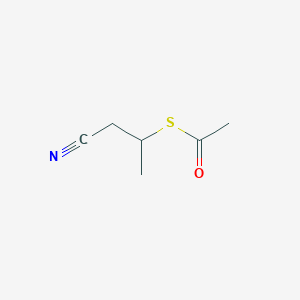
lithium;phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenylmethanamine can be achieved through several methods. One common approach involves the reaction of phenylmethanamine with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent oxidation of lithium. The reaction can be represented as follows:
C6H5CH2NH2+Li→C6H5CH2NHLi+H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of lithium hydride or lithium amide as a lithium source. These reagents react with phenylmethanamine under controlled conditions to produce the desired compound. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
Lithium;phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The lithium atom can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other organometallic compounds.
Scientific Research Applications
Lithium;phenylmethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of lithium;phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, while the phenylmethanamine moiety can interact with receptors in the central nervous system. These interactions can lead to changes in neurotransmitter levels and signaling pathways, contributing to the compound’s effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: A primary amine with similar structural features but lacks the lithium component.
Lithium amide: Contains lithium but lacks the phenylmethanamine moiety.
Phenethylamine: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Lithium;phenylmethanamine is unique due to the combination of lithium and phenylmethanamine, which imparts distinct chemical and biological properties. The presence of lithium enhances its reactivity and potential therapeutic effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143494-28-4 |
|---|---|
Molecular Formula |
C7H8LiN |
Molecular Weight |
113.1 g/mol |
IUPAC Name |
lithium;phenylmethanamine |
InChI |
InChI=1S/C7H8N.Li/c8-6-7-4-2-1-3-5-7;/h1-4H,6,8H2;/q-1;+1 |
InChI Key |
ASRTWHGLSFAHSD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C([C-]=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)

![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)

![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)


![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)


